Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)-(9CI) is a steroidal compound that belongs to the class of organic molecules known as bile acids and derivatives. These compounds are typically involved in the digestion and absorption of fats and fat-soluble vitamins in the small intestine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)-(9CI) typically involves the oxidation of cholesterol. The process may include several steps such as:
Oxidation: Cholesterol is oxidized using reagents like chromic acid or potassium permanganate.
Hydrolysis: The oxidized product undergoes hydrolysis to form the desired compound.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly oxidizing agents and catalysts is often preferred to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)-(9CI) can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different bile acids.
Reduction: Reduction reactions can convert it back to cholesterol or other related compounds.
Substitution: Substitution reactions can introduce different functional groups, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: Formation of various bile acids.
Reduction: Conversion to cholesterol or other sterols.
Substitution: Formation of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)-(9CI) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in the metabolism and regulation of cholesterol.
Medicine: Investigated for its potential therapeutic effects in treating cholesterol-related disorders.
Industry: Used in the production of pharmaceuticals and dietary supplements.
Wirkmechanismus
The mechanism of action of Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)-(9CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in cholesterol metabolism, such as hydroxysteroid dehydrogenases.
Pathways: It may influence pathways related to bile acid synthesis and cholesterol homeostasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholic Acid: Another bile acid with similar properties but different molecular structure.
Chenodeoxycholic Acid: A bile acid with distinct biological functions.
Deoxycholic Acid: Known for its role in fat digestion and absorption.
Uniqueness
Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)-(9CI) is unique due to its specific molecular structure and the particular pathways it influences in cholesterol metabolism.
Conclusion
Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)-(9CI) is a significant compound in the field of biochemistry and medicine. Its unique properties and various applications make it a valuable subject of study for researchers and industry professionals alike.
Eigenschaften
Molekularformel |
C27H44O3 |
---|---|
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
(3S,8S,9S,10S,13R,14S,17R)-3-hydroxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid |
InChI |
InChI=1S/C27H44O3/c1-17(2)6-5-7-18(3)22-10-11-23-21-9-8-19-16-20(28)12-15-27(19,25(29)30)24(21)13-14-26(22,23)4/h8,17-18,20-24,28H,5-7,9-16H2,1-4H3,(H,29,30)/t18-,20+,21+,22-,23+,24+,26-,27-/m1/s1 |
InChI-Schlüssel |
ASHXGLQNAMXKCS-XZRIDVCPSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C(=O)O)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.